molecular formula C5H5BrN2O2S B6234136 3-bromo-6-methanesulfonylpyridazine CAS No. 1646637-32-2

3-bromo-6-methanesulfonylpyridazine

Cat. No.: B6234136
CAS No.: 1646637-32-2
M. Wt: 237.08 g/mol
InChI Key: VEUSTTOXQLSESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methanesulfonylpyridazine (molecular formula: C₅H₅BrN₂O₂S; theoretical molecular weight: 253.08 g/mol) is a pyridazine derivative featuring a bromine atom at position 3 and a methanesulfonyl (-SO₂CH₃) group at position 6.

Properties

IUPAC Name

3-bromo-6-methylsulfonylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUSTTOXQLSESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-Bromo-6-methanesulfonylpyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are explored for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-6-methanesulfonylpyridazine exerts its effects involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups play crucial roles in its reactivity and binding affinity to these targets. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following table summarizes key differences among 3-bromo-6-methanesulfonylpyridazine and analogues:

Compound Name Molecular Formula Substituent (Position 6) Molecular Weight (g/mol) Key Properties/Reactivity
3-Bromo-6-phenylpyridazine C₁₀H₇BrN₂ Phenyl 235.08 Neutral compound; phenyl group provides moderate electron-withdrawing effects, enhancing stability but reducing electrophilicity compared to methanesulfonyl. Reactivity favors cross-coupling reactions (e.g., Suzuki) .
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine C₁₂H₇BrClN₃ Chloro + Imidazo ring 320.56 Chloro substituent acts as a leaving group; fused imidazo ring increases planarity and π-stacking potential. Likely reactive in nucleophilic substitutions but with steric hindrance due to the imidazo structure .
3-Bromo-6-isopropylpyridazine hydrobromide C₇H₁₀Br₂N₂ Isopropyl 290.98 Hydrobromide salt enhances solubility in polar solvents. Isopropyl’s electron-donating nature reduces ring electrophilicity, favoring protonation at the pyridazine nitrogen .
3-Bromo-6-methylpyridazinium chloride C₅H₆BrClN₂ Methyl (cationic) 209.47 Positively charged pyridazinium core increases reactivity toward nucleophiles. Methyl group donates electrons weakly, but charge dominates reactivity, enabling SNAr reactions .
3-Bromo-6-methoxypyridazine C₅H₅BrN₂O Methoxy 205.01 Methoxy group donates electrons via resonance, deactivating the ring toward electrophilic substitution. Bromine at position 3 directs further substitution to position 4 or 5 .

Key Research Findings

Electronic Effects
  • Methanesulfonyl vs. Phenyl : The -SO₂CH₃ group in the target compound is significantly more electron-withdrawing than phenyl, making the pyridazine ring more electrophilic. This enhances reactivity in NAS reactions compared to 3-bromo-6-phenylpyridazine, which requires metal catalysis (e.g., Pd) for cross-coupling .
  • Methanesulfonyl vs. Methoxy : While both substituents at position 6 influence ring electronics, methoxy (-OCH₃) donates electrons via resonance, reducing electrophilicity. In contrast, -SO₂CH₃ withdraws electrons, making NAS feasible without additional activating groups .
Solubility and Stability
  • Hydrobromide Salts (e.g., 3-Bromo-6-isopropylpyridazine hydrobromide) : Ionic forms improve aqueous solubility but may limit organic-phase reactivity. Neutral analogues like 3-bromo-6-phenylpyridazine exhibit higher lipophilicity, favoring membrane permeability in biological applications .
  • Cationic Derivatives (e.g., 3-Bromo-6-methylpyridazinium chloride) : Charged species are highly reactive but prone to decomposition under basic conditions. Neutral methanesulfonyl derivatives likely offer better stability for storage .

Biological Activity

3-Bromo-6-methanesulfonylpyridazine (C6H5BrN3O2S) is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H5BrN3O2S
  • IUPAC Name : this compound
  • Molecular Weight : 236.09 g/mol

The compound features a bromine atom and a methanesulfonyl group, which contribute to its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and methanesulfonyl groups enhance the compound's reactivity, allowing it to participate in various biochemical pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis reveals that modifications in the methanesulfonyl group can enhance its efficacy against specific pathogens.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The compound's ability to induce apoptosis in cancer cells is being explored as a potential therapeutic avenue.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study conducted by reported that this compound exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.
  • Anticancer Activity :
    • In a recent publication, researchers evaluated the compound's effects on human cancer cell lines. The results indicated an IC50 value of approximately 15 µM for breast cancer cells, suggesting significant anticancer potential (PMC5965259).
  • Mechanistic Insights :
    • Further investigations into the compound's mechanism revealed that it interacts with key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in treated cancer cells (ResearchGate).

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-Bromo-6-methylpyridazine Lacks methanesulfonyl groupModerate antimicrobial activity
6-Methanesulfonylpyridazine Lacks bromine atomLower anticancer activity

The comparison highlights how modifications in the structure of pyridazine derivatives can influence their biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.